1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene
Description
1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene, commonly known by its trade name Galaxolide® (HHCB), is a synthetic polycyclic musk widely used in fragrances, cosmetics, and household products. Its IUPAC name varies slightly across sources due to isomerism and nomenclature conventions (e.g., "1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran" in EPA documents) . With CASRN 1222-05-5, it is recognized as a mixture of diastereomers , and its molecular formula is C₁₈H₂₆O . Galaxolide dominates the synthetic musk market, accounting for over 90% of polycyclic musk production due to its cost-effectiveness and stability .
Properties
IUPAC Name |
1,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-14-10-16-15(9-13(14)7-8-19-11)17(3,4)12(2)18(16,5)6/h9-12H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMTVUUYOAIDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC3=C(C=C2CCO1)C(C(C3(C)C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401044681 | |
| Record name | 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401044681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135546-42-8 | |
| Record name | 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401044681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Synthetic Route
The foundational synthesis of Galaxolide involves a three-step sequence:
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Formation of Pentamethylindane : Tert-amylene reacts with α-methylstyrene under acidic conditions to yield 1,1,2,3,3-pentamethylindane.
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Hydroxyalkylation : Propylene oxide undergoes Friedel-Crafts alkylation with pentamethylindane, catalyzed by AlCl₃, to produce hexamethylindanol.
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Cyclization : Hexamethylindanol reacts with paraformaldehyde in the presence of HCl gas, followed by NaOH-mediated cyclization to form Galaxolide.
This method, while historically significant, faces limitations:
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Low Yield : Overall yields rarely exceed 40% due to side reactions during cyclization.
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Environmental and Safety Concerns : HCl gas generates toxic chloromethyl ether byproducts, posing occupational hazards.
Asymmetric Catalytic Synthesis
Stereochemical Control via Grignard Reagents
A 2017 patent (CN106632217A) introduced a stereoselective route to (4S,7RS)-Galaxolide:
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Grignard Reagent Preparation : Bromopentamethylindane reacts with magnesium in tetrahydrofuran (THF) to form a pentamethylindane magnesium bromide complex.
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Silane Intermediate : The Grignard reagent reacts with tetramethoxysilane at −30°C, yielding pentamethylindane silane.
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Asymmetric Hydrogenation : Using a nickel chloride–glyme catalyst with (1S,2S)-N,N-dimethyl-1,2-diphenylethylenediamine, the silane intermediate undergoes hydrogenation to achieve 92% enantiomeric excess (ee).
Key Data :
| Step | Temperature | Catalyst System | Yield/ee |
|---|---|---|---|
| Grignard Formation | 50°C | Mg/THF | 85% |
| Silane Synthesis | −30°C | Tetramethoxysilane | 78% |
| Asymmetric Hydrogenation | RT | NiCl₂·glyme/(S,S)-diamine | 40% (92% ee) |
This method addresses stereochemical heterogeneity but requires stringent anhydrous conditions and costly ligands.
Electrophilic Cyclization Strategies
| Electrophile | Nucleophile | Product Yield |
|---|---|---|
| I₂ | MeOH | 93% |
| NBS | MeOH | 51% |
| PhSeBr | MeOH | 65% |
This methodology highlights the potential for halogen-based cyclization in constructing Galaxolide’s isochromene core.
Palladium-Catalyzed Methylene Etherification
TEBBE Reagent-Based Synthesis
A 2020 patent (CN112321557A) revolutionized Galaxolide production by replacing paraformaldehyde with the TEBBE reagent (CAS: 67719-69-1):
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Reaction Setup : Hexamethylindanol and TEBBE reagent react under a supported Pd catalyst (3–7 wt%) at 0–30°C.
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Cyclization : The intermediate undergoes spontaneous cyclization without requiring NaOH, simplifying purification.
Catalyst Optimization :
| Catalyst Composition (Pd-X/Y) | Pd Loading | Ligand (X) | Support (Y) | Conversion | Selectivity |
|---|---|---|---|---|---|
| Pd-tricyclohexylphosphine/4A | 15% | Tricyclohexylphosphine | 4A molecular sieve | 96% | 97% |
| Pd-triphenylphosphine/SiO₂ | 10% | Triphenylphosphine | Silica | 93% | 95% |
Advantages :
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Elimination of HCl : Removes corrosive acid and toxic byproducts.
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High Efficiency : 98% conversion and 99% selectivity achieved with optimized catalysts.
Comparative Analysis of Methodologies
Yield and Sustainability
| Method | Average Yield | Key Limitations | Environmental Impact |
|---|---|---|---|
| Traditional Friedel-Crafts | 40% | Toxic byproducts, low efficiency | High (HCl waste) |
| Asymmetric Catalysis | 40% | Costly ligands, complex setup | Moderate (organic solvents) |
| Electrophilic Cyclization | 60–93% | Limited to model systems | Low (halogen waste) |
| Pd-Catalyzed Etherification | 93–99% | Catalyst cost | Low (recyclable catalysts) |
Chemical Reactions Analysis
1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Fragrance Industry
Galaxolide is predominantly used as a fragrance ingredient in personal care products and household items. Its applications include:
- Perfumes : Galaxolide imparts a clean and musky scent that enhances the overall fragrance profile of perfumes.
- Soaps and Detergents : It is commonly incorporated into soaps and laundry detergents to provide long-lasting fragrance.
- Cosmetics : Used in lotions and creams for its pleasant scent and skin-conditioning properties.
Environmental Studies
Research has focused on the environmental impact of Galaxolide due to its persistence in aquatic environments. Studies have shown that:
- Biodegradation : Galaxolide is resistant to biodegradation in wastewater treatment processes, leading to concerns about its accumulation in water bodies.
- Ecotoxicology : Investigations into the toxicity of Galaxolide on aquatic organisms have been conducted to assess its environmental safety.
Analytical Chemistry
Galaxolide serves as a reference standard in analytical chemistry for the following purposes:
- Gas Chromatography (GC) : It is used in GC methods for the detection and quantification of synthetic musks in environmental samples.
- Mass Spectrometry : Employed in mass spectrometry studies to analyze complex mixtures containing synthetic fragrances.
Case Study 1: Fragrance Release in Wastewater
A study published in Environmental Science & Technology examined the release of Galaxolide from wastewater treatment plants. Researchers found that significant concentrations remained after treatment processes, indicating a need for improved removal techniques to mitigate environmental impact .
Case Study 2: Toxicity Assessment
Research conducted by the European Centre for Ecotoxicology and Toxicology of Chemicals evaluated the effects of Galaxolide on aquatic life. The findings suggested that while it exhibits low acute toxicity, chronic exposure could affect reproductive success in certain fish species .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Findings/Concerns |
|---|---|---|
| Fragrance Industry | Perfumes, soaps, detergents | Long-lasting scent; potential allergen |
| Environmental Studies | Persistence in aquatic environments | Accumulation concerns; requires monitoring |
| Analytical Chemistry | Reference standard for GC and MS | Essential for accurate detection |
| Ecotoxicology | Impact on aquatic organisms | Chronic exposure may affect reproduction |
Mechanism of Action
The mechanism of action of 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic musky odor . At the molecular level, it binds to specific receptor sites in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Structural Implications :
- Galaxolide ’s isochromene core enhances stability and lipophilicity compared to Tonalide’s naphthalene system, contributing to its persistence in environmental matrices .
Physicochemical Properties
Comparative Data
Key Observations :
- Lower water solubility of Traseolide correlates with its reduced environmental mobility compared to HHCB and AHTN .
Environmental Impact and Detection
Environmental Persistence
- Water Systems : Galaxolide and Tonalide are consistently detected in wastewater (e.g., Danube River: 3158.8 ng/L Galaxolide ; Han River, Korea: 11.3 ng/L ).
- Biosolids : Galaxolide’s presence in EPA-listed sewage sludge confirms its resistance to degradation .
- Seafood Contamination : Steaming increases Galaxolide levels in seafood by 29.2–64.7%, highlighting bioaccumulation risks .
Degradation Byproducts
- HHCB-lactone : A oxidation byproduct of Galaxolide, detected in steamed seafood at concentrations up to 12.5 µg/kg .
Biological Activity
1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene, commonly known as Galaxolide or HHCB , is a synthetic musk compound extensively used in the fragrance industry. Its chemical structure consists of a cyclopenta[g]isochromene backbone with multiple methyl groups that contribute to its distinctive olfactory properties. This article explores the biological activity of Galaxolide, focusing on its toxicological effects, environmental persistence, and potential health impacts.
- Molecular Formula : C₁₈H₂₆O
- Molecular Weight : 258.40 g/mol
- CAS Number : 1222-05-5
- Density : 0.9 g/cm³
- Boiling Point : 326.3 °C
Toxicological Profile
Galaxolide has been evaluated for its toxicological effects on various biological systems. Key findings include:
- Acute Toxicity : Studies indicate that Galaxolide exhibits low acute toxicity in mammals. The LD50 (lethal dose for 50% of the population) values suggest a relatively safe profile when exposure is limited.
- Chronic Exposure : Chronic exposure studies have raised concerns regarding bioaccumulation potential. Galaxolide has shown persistence in the environment and can accumulate in aquatic organisms .
Endocrine Disruption Potential
Research has highlighted the endocrine-disrupting potential of synthetic musks like Galaxolide. In vitro studies demonstrate that Galaxolide can interact with hormone receptors:
- Estrogen Receptor Binding : Galaxolide exhibits weak binding affinity to estrogen receptors, suggesting potential estrogenic activity. This could lead to reproductive and developmental effects in exposed organisms .
Environmental Impact
Galaxolide is categorized as persistent due to its long half-life in various environmental matrices:
- Bioaccumulation : It has been documented to bioaccumulate in fish and other aquatic organisms, raising concerns about ecological impacts and food chain dynamics .
- Persistence : The compound's stability makes it resistant to degradation processes in both soil and aquatic environments. This persistence can lead to long-term exposure risks for wildlife .
Study on Aquatic Toxicity
A study assessing the effects of Galaxolide on aquatic life found that exposure to sub-lethal concentrations resulted in behavioral changes and altered reproductive success in fish species. The research utilized controlled laboratory conditions to measure endpoints such as growth rates and reproductive outputs over several generations .
Human Health Assessment
A comprehensive assessment conducted by NICNAS evaluated the human health risks associated with Galaxolide exposure. The findings indicated that while direct toxicity is low under normal usage conditions, prolonged exposure through skin contact or inhalation (in occupational settings) could pose health risks due to potential endocrine disruption .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation and purity assessment of HHCB?
- Methodology :
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Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and substituent positions, referencing NIST spectral data for validation .
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Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish isotopic patterns and verify molecular formula (CHO) .
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Chromatography : Pair GC-MS or HPLC with UV detection to assess purity (>98%) and resolve isomers, using retention indices from OECD SIDS dossiers .
Table 1: Key Physicochemical Properties of HHCB
Property Value Source Molecular Weight 258.4 g/mol OECD SIDS Log K 5.9 (hydrophobic) EPA Risk Evaluation Vapor Pressure 1.2 × 10 Pa (25°C) EU Risk Assessment Water Solubility 1.7 mg/L (20°C) OECD
Q. What safety protocols should be followed during laboratory handling of HHCB?
- Methodology :
- Ventilation : Use fume hoods (P271) to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves (P280), safety goggles, and flame-resistant lab coats (P283) .
- Waste Management : Collect residues in sealed containers (P273) and dispose via EPA-approved hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting data on HHCB’s environmental persistence be resolved?
- Methodology :
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Systematic Review : Apply EPA’s grey literature screening (Appendix A.3) to validate biodegradation studies, prioritizing OECD-tiered tests (e.g., OECD 301F) .
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Data Harmonization : Reconcile half-life discrepancies (e.g., 60–150 days in water) by standardizing test conditions (pH, microbial activity) .
Table 2: Comparative Ecotoxicity Data
Species Endpoint (LC) Study Type Source Daphnia magna 0.8 mg/L (48h) Acute Toxicity NICNAS Danio rerio 1.2 mg/L (96h) Chronic Exposure EU Pseudokirchneriella 0.05 mg/L (72h) Algal Growth Inhibition EPA
Q. What experimental designs are optimal for assessing HHCB’s endocrine-disrupting potential?
- Methodology :
- In Vitro Assays : Use ERα/ERβ reporter gene assays (e.g., OECD TG 455) to quantify estrogenic activity, with 17β-estradiol as a positive control .
- In Vivo Models : Conduct uterotrophic assays (OECD TG 440) in rodents, adjusting dosing regimens to reflect bioaccumulation factors (BAF = 4,500 in fish) .
Q. How can synthetic routes for HHCB be optimized to reduce isomer formation?
- Methodology :
- Catalysis : Replace Friedel-Crafts alkylation with enantioselective Diels-Alder reactions using chiral Lewis acids (e.g., BINOL-phosphoric acid) .
- Purification : Employ simulated moving bed (SMB) chromatography to isolate the cis-isomer dominant in commercial mixtures .
Data Contradiction Analysis
Q. Why do biodegradation studies report variable half-lives for HHCB in aquatic systems?
- Resolution Strategy :
- Meta-Analysis : Cross-reference 29 grey literature sources (EPA Appendix A.1) to identify methodological outliers (e.g., static vs. flow-through systems) .
- QSAR Modeling : Predict degradation pathways using EPI Suite™, incorporating log K and molecular connectivity indices .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
